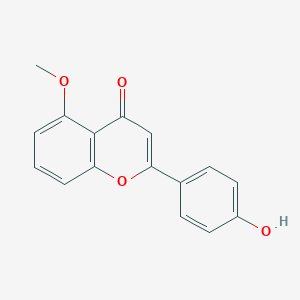
8-(Benzylamino)-7-(2-hydroxy-3-(4-benzyl-1-piperazinyl)propyl)theophylline dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(Benzylamino)-7-(2-hydroxy-3-(4-benzyl-1-piperazinyl)propyl)theophylline dihydrochloride is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a derivative of theophylline, a well-known bronchodilator used in the treatment of respiratory disorders such as asthma and chronic obstructive pulmonary disease (COPD).
作用机制
The mechanism of action of 8-(Benzylamino)-7-(2-hydroxy-3-(4-benzyl-1-piperazinyl)propyl)theophylline dihydrochloride is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit phosphodiesterase (PDE) enzymes, which can increase intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This can lead to vasodilation, inhibition of platelet aggregation, and relaxation of smooth muscle cells. It has also been shown to have antioxidant properties and can scavenge free radicals, which can protect against oxidative stress.
生化和生理效应
The biochemical and physiological effects of 8-(Benzylamino)-7-(2-hydroxy-3-(4-benzyl-1-piperazinyl)propyl)theophylline dihydrochloride are diverse and depend on the specific application. In cardiovascular diseases, it can improve blood flow to the heart and reduce blood pressure. In cancer, it can inhibit tumor cell growth and induce apoptosis. In neurological disorders, it can protect against oxidative stress and improve cognitive function.
实验室实验的优点和局限性
One advantage of using 8-(Benzylamino)-7-(2-hydroxy-3-(4-benzyl-1-piperazinyl)propyl)theophylline dihydrochloride in lab experiments is its well-established synthesis method and availability. It is also relatively stable and can be stored for extended periods of time. However, one limitation is that its mechanism of action is not fully understood, which can make it challenging to design experiments that target specific pathways. Additionally, its effects can vary depending on the concentration and duration of exposure, which can make it difficult to interpret results.
未来方向
There are several future directions for the study of 8-(Benzylamino)-7-(2-hydroxy-3-(4-benzyl-1-piperazinyl)propyl)theophylline dihydrochloride. One direction is to further investigate its potential therapeutic applications in cardiovascular diseases, cancer, and neurological disorders. Another direction is to elucidate its mechanism of action and identify specific pathways that it targets. Additionally, there is potential for the development of novel derivatives with improved efficacy and selectivity. Finally, more studies are needed to fully understand the advantages and limitations of using this compound in lab experiments and to optimize experimental design.
合成方法
The synthesis of 8-(Benzylamino)-7-(2-hydroxy-3-(4-benzyl-1-piperazinyl)propyl)theophylline dihydrochloride involves the reaction of theophylline with benzylamine, followed by the addition of 1-(2-hydroxy-3-chloropropyl)-4-benzylpiperazine. The resulting product is then treated with hydrochloric acid to yield the dihydrochloride salt. The purity and yield of the final product can be optimized by using different reaction conditions and purification techniques.
科学研究应用
8-(Benzylamino)-7-(2-hydroxy-3-(4-benzyl-1-piperazinyl)propyl)theophylline dihydrochloride has been studied for its potential therapeutic applications in various fields such as cardiovascular diseases, cancer, and neurological disorders. In cardiovascular diseases, it has been shown to have vasodilatory effects and can improve blood flow to the heart. In cancer, it has been investigated as a potential anti-tumor agent due to its ability to inhibit tumor cell growth and induce apoptosis. In neurological disorders, it has been studied for its neuroprotective effects and potential in the treatment of Alzheimer's disease.
属性
CAS 编号 |
105319-52-6 |
|---|---|
产品名称 |
8-(Benzylamino)-7-(2-hydroxy-3-(4-benzyl-1-piperazinyl)propyl)theophylline dihydrochloride |
分子式 |
C28H37Cl2N7O3 |
分子量 |
590.5 g/mol |
IUPAC 名称 |
8-(benzylamino)-7-[3-(4-benzylpiperazin-1-yl)-2-hydroxypropyl]-1,3-dimethylpurine-2,6-dione;dihydrochloride |
InChI |
InChI=1S/C28H35N7O3.2ClH/c1-31-25-24(26(37)32(2)28(31)38)35(27(30-25)29-17-21-9-5-3-6-10-21)20-23(36)19-34-15-13-33(14-16-34)18-22-11-7-4-8-12-22;;/h3-12,23,36H,13-20H2,1-2H3,(H,29,30);2*1H |
InChI 键 |
VOWBYAMVXOXXAK-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCC3=CC=CC=C3)CC(CN4CCN(CC4)CC5=CC=CC=C5)O.Cl.Cl |
规范 SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCC3=CC=CC=C3)CC(CN4CCN(CC4)CC5=CC=CC=C5)O.Cl.Cl |
同义词 |
8-(benzylamino)-7-[3-(4-benzylpiperazin-1-yl)-2-hydroxy-propyl]-1,3-di methyl-purine-2,6-dione dihydrochloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



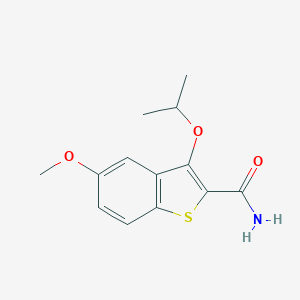
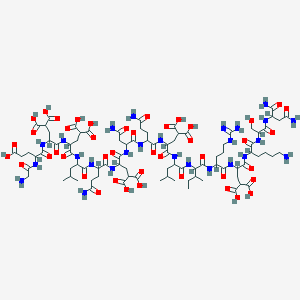
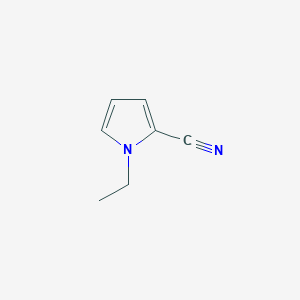
![[4-[(2E,4Z)-5-[4-(Dimethylamino)phenyl]-1,5-diphenylpenta-2,4-dienylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;trifluoromethanesulfonate](/img/structure/B9460.png)
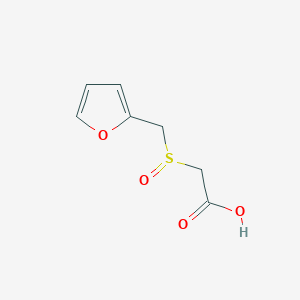
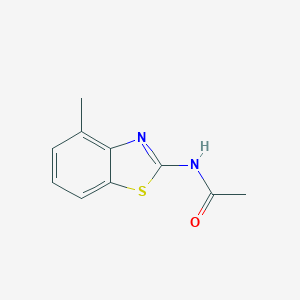
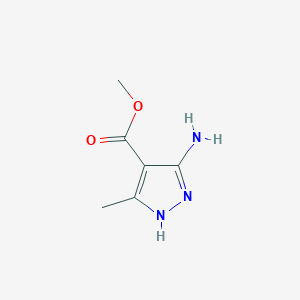
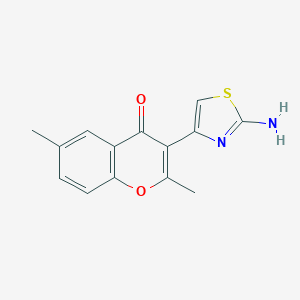
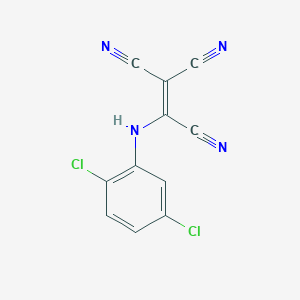
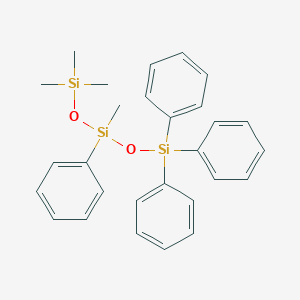
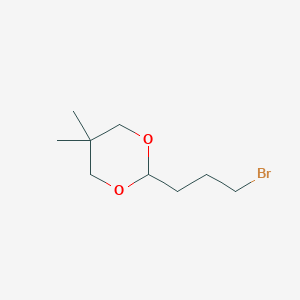
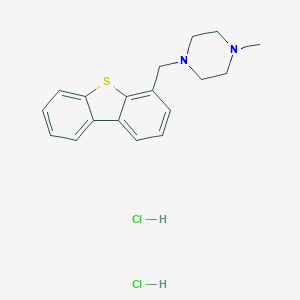
![1,2,3,5-Tetrahydropyrazolo[1,2-a]indazole](/img/structure/B9477.png)
